molecular formula C8H10ClN3O B1292720 N-(6-chloropyridazin-3-yl)butanamide CAS No. 868948-12-3

N-(6-chloropyridazin-3-yl)butanamide

Cat. No. B1292720
CAS RN: 868948-12-3
M. Wt: 199.64 g/mol
InChI Key: QFWIACUARPGOFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(6-chloropyridazin-3-yl)butanamide” has been reported in the literature . For instance, 3,8-Diazabicyclo [3.2.1]octane, 2,5-diazabicyclo [2.2.1]heptane, piperazine, and homopiperazine derivatives, substituted at one nitrogen atom with the 6-chloro-3-pyridazinyl group, were synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .


Molecular Structure Analysis

The molecular structure of “N-(6-chloropyridazin-3-yl)butanamide” has been analyzed in several studies . A molecular modeling study allowed the location of their preferred conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chloropyridazin-3-yl)butanamide” are not explicitly stated in the available literature .

Scientific Research Applications

Synthesis of Transition Metal Complexes

This compound has been used in the synthesis of transition metal complexes. A new class of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes were synthesized from this compound . The spectroscopic evidence specifies that the ligands behave as a tridentate ligand .

Biological Activities

The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against various strains . They were also evaluated for in vitro antifungal activity .

Cytotoxicity Assays

Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for the ligand .

Molecular Docking Studies

The optimized structures of the ligand and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase enzyme .

Conformational Analysis

The compound has been synthesized and its two stable forms were isolated. For the establishment of their structures, B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model were performed .

Pharmacological Applications

Substituted quinoxalines, which include this compound, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds. They have shown antibacterial, antifungal, anticancer, antituberculosis, and antimalarial activities .

Antithrombotic Activities

Some quinoxalin-2-ones and quinoxaline-2,3-di-ones, which can be synthesized from this compound, exhibit potential antithrombotic activities .

Basis of Different Insecticides, Fungicides, Herbicides, and Receptor Antagonists

The quinoxaline fragment, which can be synthesized from this compound, is the basis of different insecticides, fungicides, herbicides, and receptor antagonists .

Safety and Hazards

Safety data sheets for “N-(6-chloropyridazin-3-yl)butanamide” are available and provide information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

N-(6-chloropyridazin-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-2-3-8(13)10-7-5-4-6(9)11-12-7/h4-5H,2-3H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWIACUARPGOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647524
Record name N-(6-Chloropyridazin-3-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloropyridazin-3-yl)butanamide

CAS RN

868948-12-3
Record name N-(6-Chloropyridazin-3-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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